molecular formula C12H13NOS B12948533 Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate

Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate

Cat. No.: B12948533
M. Wt: 219.30 g/mol
InChI Key: XUVBAGQQIUMTMP-UHFFFAOYSA-N
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Description

Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate is an organic compound with the molecular formula C12H13NOS It is a derivative of indene, characterized by the presence of an ethyl ester group, a carbimidothioate group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid with ethyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbimidothioate group. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of proteases or kinases, disrupting cellular signaling pathways and affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the carbimidothioate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

ethyl 1-oxo-2,3-dihydroindene-4-carboximidothioate

InChI

InChI=1S/C12H13NOS/c1-2-15-12(13)10-5-3-4-9-8(10)6-7-11(9)14/h3-5,13H,2,6-7H2,1H3

InChI Key

XUVBAGQQIUMTMP-UHFFFAOYSA-N

Canonical SMILES

CCSC(=N)C1=CC=CC2=C1CCC2=O

Origin of Product

United States

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